Bisnorcholic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

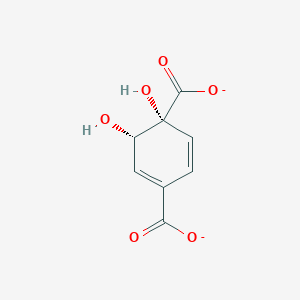

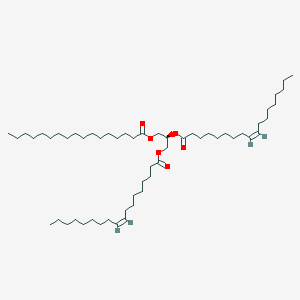

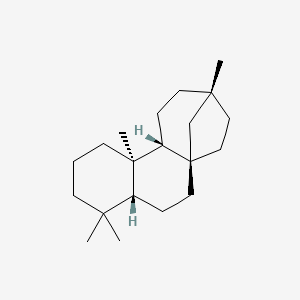

Bisnorcholic acid is a bile acid that is 24-dinor-5beta-cholan-22-oic acid bearing three hydroxy substituents at positions 3alpha, 7alpha and 12alpha. It has a role as a human urinary metabolite and a human blood serum metabolite. It is a bile acid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 12alpha-hydroxy steroid.

Dinorcholic acid, also known as dinorcholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Dinorcholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Dinorcholic acid has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dinorcholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Supramolecular Assembly and Structural Studies

Bisnorcholic acid plays a significant role in the field of supramolecular chemistry and crystallography. Kato et al. (2004) conducted a systematic study on asymmetric supramolecular assembly using derivatives of bile acid, including bisnorcholic acid. They focused on the crystalline state of these compounds, revealing diverse aggregation modes of steroidal planes, which are vital for understanding molecular interactions and crystal engineering (Kato et al., 2004).

Molecular Characterization and Crystallography

In another study, Mayorquín-Torres et al. (2014) delved into the molecular characterization of 22-Phenyl-3β-acetoxy-bisnorchol-5-en-22-one, a compound synthesized from 3β-acetoxy-bisnorchol-5-en-22-oic acid. They provided detailed insights into its crystal structure, contributing to the understanding of molecular configurations and interactions in steroidal compounds (Mayorquín-Torres et al., 2014).

Ion Channel Properties

Bisnorcholic acid derivatives have been investigated for their ion channel properties. Yoshii et al. (2004) synthesized a bischolic acid derivative and examined its single ion channel characteristics. The study found distinct conductances in the compound, demonstrating its potential in the development of supramolecular ion channels and applications in biophysics (Yoshii et al., 2004).

Bioconversion and Microbial Transformation

In the field of biochemistry and microbial transformation, Deshcherevskaya et al. (2016) explored the conversion of bile acids by actinobacteria, including transformations involving bisnorcholic acid. This study contributes to understanding the biocatalytic potential of soil-dwelling actinobacteria in producing valuable cholanic acids (Deshcherevskaya et al., 2016).

Enhanced Bioconversion in Steroid Production

Xiong et al. (2020) discussed enhancing the bioconversion of phytosterols to steroidal intermediates, including compounds derived from bisnorcholic acid. This research is crucial in the steroid pharmaceutical industry, offering insights into improving the efficiency of steroidal intermediate production (Xiong et al., 2020).

properties

Product Name |

Bisnorcholic acid |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H36O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h11-19,23-25H,4-10H2,1-3H3,(H,26,27)/t11-,12-,13+,14+,15-,16-,17+,18-,19-,21-,22+/m0/s1 |

InChI Key |

BBSJMECOWBMUCF-XPCRKILGSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)C(=O)O |

Canonical SMILES |

CC(C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-[(1R,2R,4aR,8aR)-2-(hydroxymethyl)-1,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1241018.png)

![N-[4-amino-1-(2-chloroethyl)-2-naphthyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide](/img/structure/B1241019.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)

![2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B1241023.png)

![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)